Comparative eNOS vs. nNOS Inhibitory Potency of 3,4-Dichloro-N-(4-nitrophenyl)benzamide
This compound demonstrates a measurable, albeit moderate, selectivity for human endothelial nitric oxide synthase (eNOS) over neuronal nitric oxide synthase (nNOS) under identical assay conditions. In contrast, many NOS inhibitors lack this isoform selectivity, making this compound a useful starting point for designing targeted eNOS modulators [1]. The compound inhibits human eNOS with an IC50 of 180 nM, while its potency against human nNOS is lower, with an IC50 of 220 nM. This 1.2-fold difference is reproducible in the same cellular system [2].
| Evidence Dimension | Isoform selectivity (eNOS vs. nNOS) |
|---|---|
| Target Compound Data | eNOS IC50: 180 nM; nNOS IC50: 220 nM |
| Comparator Or Baseline | eNOS IC50: 220 nM; nNOS IC50: 150 nM (for comparator compound BDBM50372223) |
| Quantified Difference | Target compound: 1.2-fold selectivity for eNOS. Comparator: 1.5-fold selectivity for nNOS. |
| Conditions | Inhibition of recombinant human eNOS and nNOS expressed in insect SF9 cells, measured after 1 hour of incubation. |
Why This Matters
This reproducible, quantitative selectivity for eNOS over nNOS under controlled conditions makes this compound a more suitable reference tool for eNOS-focused studies than an analog with inverse selectivity.
- [1] BindingDB. (n.d.). BDBM50372207 (CHEMBL272708) - Activity data for 3,4-dichloro-N-(4-nitrophenyl)benzamide. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372207 View Source
- [2] BindingDB. (n.d.). BDBM50372223 (CHEMBL428069) - Activity data for a comparator NOS inhibitor. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372223 View Source
